4,5-Dihydroxy-3-(phenylmethyl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyl-2,5-dihydroxy-4H-chromen-4-one is a compound belonging to the class of chromones, which are oxygen-containing heterocycles. This compound is characterized by a benzyl group attached to the chromone core, which consists of a benzene ring fused to a pyrone ring. Chromones are known for their diverse biological activities and are found in various natural products and synthetic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-benzyl-2,5-dihydroxy-4H-chromen-4-one typically involves the condensation of appropriate benzaldehyde derivatives with 2,5-dihydroxyacetophenone under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is usually heated to facilitate the condensation process, followed by purification steps such as recrystallization or chromatography to isolate the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of 3-benzyl-2,5-dihydroxy-4H-chromen-4-one can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of green chemistry principles, such as employing environmentally benign solvents and catalysts, is also considered to minimize the environmental impact of the production process.
Types of Reactions:
Oxidation: 3-Benzyl-2,5-dihydroxy-4H-chromen-4-one can undergo oxidation reactions to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form dihydro derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, allowing for the introduction of various substituents. Common reagents include halogens and nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst such as iron(III) chloride.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antioxidant and antimicrobial properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The biological activity of 3-benzyl-2,5-dihydroxy-4H-chromen-4-one is attributed to its ability to interact with various molecular targets and pathways. For example, its antioxidant activity is due to its ability to scavenge free radicals and inhibit oxidative stress. Its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory enzymes and cytokines. The compound’s anticancer activity is linked to its ability to induce apoptosis and inhibit cell proliferation.
Comparison with Similar Compounds
Chromone: The parent compound of 3-benzyl-2,5-dihydroxy-4H-chromen-4-one, lacking the benzyl group.
Flavone: A structurally related compound with a similar chromone core but different substituents.
Coumarin: Another oxygen-containing heterocycle with a benzopyrone structure.
Uniqueness: 3-Benzyl-2,5-dihydroxy-4H-chromen-4-one is unique due to the presence of the benzyl group, which can influence its biological activity and chemical reactivity. This structural feature distinguishes it from other chromones and related compounds, potentially leading to unique pharmacological properties and applications.
Properties
CAS No. |
1795-39-7 |
---|---|
Molecular Formula |
C16H12O4 |
Molecular Weight |
268.26 g/mol |
IUPAC Name |
3-benzyl-4,5-dihydroxychromen-2-one |
InChI |
InChI=1S/C16H12O4/c17-12-7-4-8-13-14(12)15(18)11(16(19)20-13)9-10-5-2-1-3-6-10/h1-8,17-18H,9H2 |
InChI Key |
SLSNVVVTKCREAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C3=C(C=CC=C3OC2=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.